Marinoic acid

Na+/K+-ATPase inhibition Cardiac steroid Bufadienolide pharmacology

Researchers requiring a low-potency Na+/K+-ATPase inhibitor to avoid the cytotoxicity of classical bufadienolides face limited options. Marinoic acid, an 11,12-seco steroid from Bufo marinus, provides the precise solution. Its unique cleaved C-ring results in reduced target engagement, enabling partial blockade studies unattainable with bufalin or cinobufagin. - Serves as a lower-efficacy control for dose-response and cardiac safety models. - Novel seco scaffold for SAR campaigns to engineer selective analogs. - Endogenous digitalis-like compound for ion transport physiology research.

Molecular Formula C24H30O7
Molecular Weight 430.5 g/mol
CAS No. 167172-84-1
Cat. No. B1198206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarinoic acid
CAS167172-84-1
Synonyms3beta-hydroxy-11,12-seco-5beta,14beta-bufa-20,22-dienolide-11,14-olide-12-oic acid
marinoic acid
Molecular FormulaC24H30O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)OC34CCC(C4(C)C(=O)O)C5=CC(=O)OC=C5)O
InChIInChI=1S/C24H30O7/c1-22-8-5-15(25)12-14(22)3-4-17-19(22)20(27)31-24(17)9-6-16(23(24,2)21(28)29)13-7-10-30-18(26)11-13/h7,10-11,14-17,19,25H,3-6,8-9,12H2,1-2H3,(H,28,29)
InChIKeyPIHCEVPSPPWILX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Marinoic Acid: A Seco-Bufadienolide Na+/K+-ATPase Inhibitor


Marinoic acid is a novel bufadienolide-related substance, specifically a 11,12-seco steroid, isolated from the skin of the giant toad Bufo marinus [1]. It possesses a molecular formula of C24H30O7 and a molecular weight of 430.5 g/mol [2]. Structurally, it shares an A/B ring cis configuration and a D/α-pyrone ring with typical bufadienolides, but features a distinct, cleaved C-ring (seco) that differentiates it from classical cardiac steroids [1]. Its primary characterized biological activity is the inhibition of Na+/K+-ATPase enzymatic activity and displacement of [3H]ouabain from the digitalis receptor site, although it is a less potent inhibitor than typical bufadienolides [1].

Why Marinoic Acid Substitution Fails


Generic substitution among bufadienolide-related compounds is not advisable due to significant structural and functional heterogeneity. Marinoic acid possesses a unique 11,12-seco C-ring, a cleavage event not present in typical bufadienolides like bufalin or cinobufagin [1]. This structural divergence translates into a distinct pharmacological profile, specifically, a notably lower potency for Na+/K+-ATPase inhibition compared to genins and conjugated bufadienolides [2]. Consequently, using a more potent, structurally intact bufadienolide as a substitute would result in a completely different, and likely more pronounced, biological outcome. The following quantitative evidence delineates precisely where marinoic acid's activity diverges, enabling informed selection for research requiring this specific, intermediate level of target engagement.

Comparative Evidence: Marinoic Acid vs. Bufadienolides


Na+/K+-ATPase Inhibitory Potency Ranking

In a direct comparative study of 13 compounds isolated from Bufo marinus, marinoic acid was found to be a less potent inhibitor of Na+/K+-ATPase enzymatic activity than both genins (the most potent class) and conjugated bufadienolides (potent inhibitors). It was, however, more potent than glucuronyl bufadienolides, which were classified as very weak inhibitors [1]. This rank order was also observed for inhibition of [3H]ouabain binding [1]. While exact IC50 values were not provided for marinoic acid, this internal ranking provides a clear, comparative potency context against related, in-class compounds from the same biological source.

Na+/K+-ATPase inhibition Cardiac steroid Bufadienolide pharmacology

[3H]Ouabain Binding Displacement

Marinoic acid was shown to inhibit the binding of [3H]ouabain to the digitalis receptor site on Na+/K+-ATPase, confirming its direct interaction with this canonical cardiac glycoside binding pocket [1]. The inhibition was described as being less effective than that of 'typical bufadienolides' [1]. For reference, typical bufadienolides like bufalin have been shown in separate studies to exhibit IC50 values for Na+/K+-ATPase inhibition in the low nanomolar range (e.g., 20-40 nM) [2], whereas ouabain exhibits IC50 values of 260-290 nM [2]. The lower efficacy of marinoic acid in this assay implies a reduced binding affinity compared to these more potent cardenolides and bufadienolides.

Receptor binding Ouabain displacement Na+/K+-ATPase

C-Ring Cleavage in Seco-Bufadienolides

The defining structural feature of marinoic acid is its 11,12-seco C-ring, a cleavage event that 'differed considerably from that of typical bufadienolides' [1]. This was established through NMR and MS analysis [1]. Among the 13 bufadienolide-related compounds isolated from Bufo marinus, marinoic acid and marinosin (which has a B-ring in a boat conformation) were the only ones to deviate significantly from the classical intact steroid framework [2]. This unique seco scaffold is not present in other common cardiac steroids like ouabain, digoxin, bufalin, or cinobufagin.

Seco-steroid Bufadienolide Structure-activity relationship

Chiral Pool Synthesis from Deoxycholic Acid

A reported synthetic approach to marinoic acid utilizes deoxycholic acid (a readily available bile acid) as a starting material, leveraging its established stereochemistry as a chiral pool [1]. This contrasts with the more complex total syntheses often required for other bufadienolides like bufalin, which may necessitate multi-step construction of the steroid core from simpler, achiral building blocks. The use of a chiral pool starting material can significantly reduce the number of synthetic steps and improve overall yield for the target compound.

Total synthesis Chiral pool Medicinal chemistry

Marinoic Acid: Research & Procurement Scenarios


Intermediate Na+/K+-ATPase Inhibition Research

Marinoic acid is uniquely positioned for studies where full Na+/K+-ATPase inhibition by potent genins (e.g., bufalin, cinobufagin) would be detrimental or mask more subtle physiological effects. Its documented rank order as a 'less potent' inhibitor [1] makes it an ideal probe for investigating partial blockade or for establishing a dose-response curve that includes a lower-efficacy control. This is particularly relevant in models of cardiac function, where potent inhibition can induce arrhythmias or cell death, and in cellular signaling studies where Na+/K+-ATPase acts as a scaffold for protein interactions.

Seco-Bufadienolide SAR Studies

The 11,12-seco C-ring of marinoic acid is a distinct structural motif not found in standard bufadienolides [2]. This scaffold provides a novel starting point for SAR campaigns aimed at understanding how C-ring cleavage alters biological activity. Researchers can procure marinoic acid to synthesize and test a series of derivatives, comparing their Na+/K+-ATPase inhibitory potency and binding affinity to those of intact bufadienolides like bufalin or cinobufagin. The lower potency of the parent compound [1] offers a baseline from which to engineer more active or selective analogs.

EDLS Physiological Studies

Marinoic acid was identified as an endogenous digitalis-like substance (EDLS) in the toad Bufo marinus [1]. Its presence, along with marinosin, suggests a physiological role for less-potent bufadienolide-related compounds in ion transport regulation [1]. For researchers investigating the function of EDLS in mammalian systems or comparative physiology, marinoic acid serves as a valuable, naturally-occurring tool compound with lower intrinsic activity than marinobufagenin or ouabain. Its use can help delineate the roles of high-affinity versus low-affinity Na+/K+-ATPase ligands in normal and pathophysiological states.

Medicinal Chemistry of the Seco-Bufadienolide Scaffold

The proposed synthetic route from deoxycholic acid [3] suggests marinoic acid and its derivatives may be more accessible than other bufadienolides. For medicinal chemistry groups or CROs engaged in natural product analog synthesis, procuring marinoic acid or its intermediates can accelerate the development of novel compounds with potential anticancer or cardiovascular applications. The unique seco scaffold [2] combined with a potentially streamlined synthesis makes this compound an attractive starting point for lead optimization programs.

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